N,N-diethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)benzenesulfonamide
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Overview
Description
N~1~,N~1~-DIETHYL-4-(1,4,7-TRIOXA-10-AZACYCLODODECANYLCARBONYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a benzenesulfonamide core and a macrocyclic ether moiety, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIETHYL-4-(1,4,7-TRIOXA-10-AZACYCLODODECANYLCARBONYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the reaction of benzenesulfonyl chloride with diethylamine to form N1,N~1~-diethylbenzenesulfonamide.
Macrocyclic Ether Formation: The macrocyclic ether moiety, 1,4,7-trioxa-10-azacyclododecane, is synthesized separately through a series of cyclization reactions.
Coupling Reaction: The final step involves coupling the macrocyclic ether with the benzenesulfonamide core under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-DIETHYL-4-(1,4,7-TRIOXA-10-AZACYCLODODECANYLCARBONYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-DIETHYL-4-(1,4,7-TRIOXA-10-AZACYCLODODECANYLCARBONYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. The macrocyclic ether moiety may enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-Diethylbenzenesulfonamide: Lacks the macrocyclic ether moiety.
1,4,7-Trioxa-10-azacyclododecane: Lacks the benzenesulfonamide core.
Sulfanilamide: A simpler sulfonamide antibiotic.
Uniqueness
N~1~,N~1~-DIETHYL-4-(1,4,7-TRIOXA-10-AZACYCLODODECANYLCARBONYL)-1-BENZENESULFONAMIDE is unique due to its combination of a benzenesulfonamide core and a macrocyclic ether moiety, which may impart distinct chemical and biological properties compared to simpler sulfonamides or macrocyclic ethers.
Properties
Molecular Formula |
C19H30N2O6S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N,N-diethyl-4-(1,4,7-trioxa-10-azacyclododecane-10-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C19H30N2O6S/c1-3-21(4-2)28(23,24)18-7-5-17(6-8-18)19(22)20-9-11-25-13-15-27-16-14-26-12-10-20/h5-8H,3-4,9-16H2,1-2H3 |
InChI Key |
MKJPGLYDRWQDND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOCCOCCOCC2 |
Origin of Product |
United States |
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